N-(3-chlorophenyl)-4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-4-oxobutanamide
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Overview
Description
N-(3-chlorophenyl)-4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-4-oxobutanamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a chlorophenyl group, a methylphenyl group, and a hydrazino-oxobutanamide moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 3-chlorobenzaldehyde with 4-methylacetophenone in the presence of a hydrazine derivative under acidic conditions.
Cyclization: The hydrazone intermediate undergoes cyclization to form the oxobutanamide structure. This step often requires the use of a strong acid or base as a catalyst.
Final coupling: The final step involves coupling the cyclized intermediate with the appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide
- N-(3-chloro-4-methylphenyl)-4-(4-methyl-1-piperazinyl)-4-oxobutanamide
Uniqueness
N-(3-chlorophenyl)-4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20ClN3O2 |
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Molecular Weight |
357.8g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[1-(4-methylphenyl)ethylideneamino]butanediamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-6-8-15(9-7-13)14(2)22-23-19(25)11-10-18(24)21-17-5-3-4-16(20)12-17/h3-9,12H,10-11H2,1-2H3,(H,21,24)(H,23,25) |
InChI Key |
UMAUXZKEVNHXJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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